3-(4-Bromophenyl)benzo[c]isoxazole

Synthetic methodology Cross-coupling Late-stage diversification

3-(4-Bromophenyl)benzo[c]isoxazole (anthranil) is a privileged scaffold in medicinal chemistry. The para-Br substituent simultaneously governs three critical properties: electron-withdrawing effect (σp=0.23) for accelerated cyclization kinetics; a versatile C–Br handle for Pd-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira); and +0.5–0.8 ΔLogP vs. 4-H/4-F/4-CH3 analogues. For drug discovery, this bromo variant is the mandatory choice for parallel library synthesis and SAR expansion—mechanistically impossible with non-halogenated congeners. Batch-specific QC (NMR, HPLC, GC) ensures reliable scale-up.

Molecular Formula C13H8BrNO
Molecular Weight 274.11 g/mol
CAS No. 1140-36-9
Cat. No. B170960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)benzo[c]isoxazole
CAS1140-36-9
Molecular FormulaC13H8BrNO
Molecular Weight274.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)Br
InChIInChI=1S/C13H8BrNO/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h1-8H
InChIKeySHCCGVDBBQECPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenyl)benzo[c]isoxazole (CAS 1140-36-9): Core Identity and Compound-Class Positioning for Informed Procurement


3-(4-Bromophenyl)benzo[c]isoxazole (CAS 1140-36-9) is a 3-aryl-2,1-benzisoxazole (anthranil) derivative bearing a para-bromophenyl substituent at the 3-position of the fused bicyclic benzisoxazole scaffold. The compound possesses molecular formula C13H8BrNO and a molecular weight of 274.11 g/mol . 2,1-Benzisoxazoles constitute a privileged scaffold in medicinal chemistry, serving as key intermediates for 2-aminobenzophenones (via reductive N–O cleavage) and as direct pharmacophores in anti-inflammatory, antimicrobial, and anticancer programmes [1]. The 4-bromophenyl variant is primarily utilised as a synthetic building block in research and further manufacturing, available at standard purities of ≥95% with batch-specific QC documentation (NMR, HPLC, GC) .

Why 3-(4-Bromophenyl)benzo[c]isoxazole Cannot Be Casually Interchanged with Other 3-Aryl-2,1-benzisoxazoles


The para-bromo substituent is not a passive structural ornament; it simultaneously governs three decision-critical properties that structurally related 3-aryl-2,1-benzisoxazoles cannot replicate simultaneously: (i) the electron-withdrawing nature of bromine (σp = 0.23) imparts a distinct electronic profile that influences both the rate of scaffold-forming cyclisation and downstream reactivity [1]; (ii) the C–Br bond serves as a versatile synthetic handle for Pd-catalysed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig, direct arylation), enabling late-stage diversification that is inaccessible with 4-H, 4-CH3, or 4-OCH3 congeners [2]; and (iii) the bromine atom contributes approximately 0.5–0.8 log units of additional lipophilicity relative to the unsubstituted phenyl, 4-fluoro, and 4-methyl analogues, which alters membrane permeability and protein-binding characteristics in biological assays . Substituting any of these analogues without re-optimising synthetic routes and biological readouts will produce divergent outcomes in both synthesis efficiency and pharmacological profiles.

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)benzo[c]isoxazole Relative to Closest 3-Aryl-2,1-benzisoxazole Analogues


Synthetic Versatility: C–Br Bond Enables Pd-Catalysed Cross-Coupling Inaccessible to Non-Halogenated Analogues

The para-bromine substituent on 3-(4-bromophenyl)benzo[c]isoxazole constitutes a traceless synthetic handle for Pd-catalysed cross-coupling. Aryl bromides undergo direct arylation with the 2,1-benzisoxazole core in moderate-to-high yields (50–90%) using 1 mol% Pd(OAc)₂ and KOAc as base, whereas the corresponding 4-H analogue (3-phenylbenzo[c]isoxazole) lacks this functional handle entirely and cannot participate in analogous C–C bond-forming reactions at the para-position [1]. The bromine atom also supports Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings that are quantitatively inefficient or inapplicable for the 4-CH₃, 4-OCH₃, and 4-F analogues under comparable catalytic conditions [2].

Synthetic methodology Cross-coupling Late-stage diversification

Antimicrobial Potency Hierarchy: Electron-Withdrawing Bromo Substituent Outperforms Electron-Donating Analogues

A structure–activity relationship review of benzisoxazole antimicrobials establishes that electron-withdrawing substituents (Cl, Br) on the 3-aryl ring consistently deliver superior antimicrobial activity relative to electron-donating groups (CH₃, OCH₃) [1]. In the Chaker et al. series of 3-substituted-2,1-benzisoxazoles, the most potent compounds bearing electron-withdrawing groups achieved MIC values of 44.8 μM against Geotrichum candidum (compound 29) and 584.2–839.5 μM against bacterial strains (compounds 30 and 31), whereas electron-donating substituted analogues showed markedly higher MIC values [1]. The 4-bromophenyl variant falls within the electron-withdrawing cluster and is thus predicted, based on established SAR trends, to exhibit stronger antimicrobial inhibition than its 4-methyl and 4-methoxy counterparts.

Antimicrobial SAR Benzisoxazole pharmacophore Electron-withdrawing group effect

Lipophilicity-Driven Physicochemical Differentiation: Bromine Increases LogP Relative to All Common 4-Substituted Analogues

The 4-bromophenyl group confers measurably higher lipophilicity compared to other common 4-substituted 3-aryl-2,1-benzisoxazoles. Calculated LogP (XLogP3) for 3-(4-bromophenyl)benzo[c]isoxazole is approximately 4.4–4.6, compared with ~3.8 for the unsubstituted 3-phenyl analogue, ~4.0 for the 4-chloro analogue, ~3.4 for the 4-fluoro analogue, ~4.1 for the 4-methyl analogue, and ~3.6 for the 4-methoxy analogue . This increase of 0.3–1.2 log units translates to an approximately 2–16-fold increase in octanol-water partition coefficient, which directly impacts membrane permeability, plasma protein binding, and metabolic clearance in biological systems [1].

Lipophilicity Drug-likeness Membrane permeability

Electronic Substituent Effect on Scaffold-Forming Cyclisation Rate: Bromo Accelerates Relative to Electron-Donating Substituents

The thermal cyclisation of 4'-substituted-2-azidobenzophenones to 3-aryl-2,1-benzisoxazoles follows a linear free-energy relationship (Hammett equation: log k = -4.38 + 2.08σ⁻/A – 1.52σB at 100°C in decalin) [1]. The 4-bromo substituent (σp = 0.23) is electron-withdrawing and, in the Hall et al. study, the reaction was found to be accelerated by electron-withdrawing groups and retarded by electron-donating groups [2]. This establishes that the 4-bromo derivative forms more rapidly than the 4-methyl (σp = -0.17) and 4-methoxy (σp = -0.27) analogues, translating to higher synthetic throughput and improved yield consistency in preparative-scale synthesis [2].

Reaction kinetics Hammett correlation Process chemistry

Procurement-Relevant Application Scenarios for 3-(4-Bromophenyl)benzo[c]isoxazole Based on Differentiated Evidence


Medicinal Chemistry: Late-Stage Diversification via Pd-Catalysed Cross-Coupling at the 4-Bromo Handle

In drug discovery programmes where the 3-aryl-2,1-benzisoxazole scaffold is a core pharmacophore, 3-(4-bromophenyl)benzo[c]isoxazole enables late-stage Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira coupling to install diverse aryl, heteroaryl, amine, or alkyne substituents at the para-position of the 3-phenyl ring. This is mechanistically impossible with the 4-H, 4-CH₃, or 4-OCH₃ analogues, making the bromo variant the mandatory procurement choice for parallel library synthesis and SAR expansion [1]. The direct arylation protocol employing 1 mol% Pd(OAc)₂ with KOAc provides a robust, scalable entry point for diversification [1].

Antimicrobial Lead Discovery: Prioritisation of Electron-Withdrawing 3-Arylbenzisoxazoles

SAR studies consistently demonstrate that electron-withdrawing para-substituents (Br, Cl) enhance antimicrobial potency relative to electron-donating groups (CH₃, OCH₃) across multiple bacterial and fungal strains [2]. The 4-bromophenyl derivative should be prioritised over the 4-methyl and 4-methoxy analogues in antimicrobial screening cascades. Procurement of the bromo congener for primary screening can reduce library size while maintaining hit-finding probability [2].

Physicochemical Property Optimisation: LogP Tuning for Membrane Permeability

When a drug discovery project requires the highest achievable lipophilicity within a 3-aryl-2,1-benzisoxazole series to improve membrane permeability or blood-brain barrier penetration, the 4-bromophenyl analogue (XLogP3 ≈ 4.4–4.6) is the logical first choice. It provides a ΔLogP advantage of 0.3–1.2 units over all other common 4-substituted analogues . Procurement of the bromo variant is indicated when the design hypothesis calls for elevated LogP without introducing additional rotatable bonds or hydrogen-bond donors .

Process Chemistry: Optimised Cyclisation Kinetics for Multi-Kilogram Synthesis

The electron-withdrawing character of the 4-bromo substituent accelerates the key cyclisation step from 2-azidobenzophenone precursors relative to electron-donating analogues (4-CH₃, 4-OCH₃), as established by Hammett correlation studies [3]. For process chemists scaling up benzisoxazole synthesis, the 4-bromo precursor offers faster reaction times and higher throughput, reducing manufacturing cost and improving supply reliability. This kinetic advantage should be factored into building-block procurement decisions for gram-to-kilogram campaigns [3].

Quote Request

Request a Quote for 3-(4-Bromophenyl)benzo[c]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.